molecular formula C15H15ClN4O B6453501 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2549025-20-7

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B6453501
CAS No.: 2549025-20-7
M. Wt: 302.76 g/mol
InChI Key: JGCVWRPUESIVGF-UHFFFAOYSA-N
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Description

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex heterocyclic compound that features a benzoxazole core substituted with a chloro group and an azetidine ring linked to a pyrazole moiety

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . Therefore, the compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . It is soluble in some polar organic solvents but insoluble in water . These properties could influence its bioavailability and pharmacokinetic profile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal temperature and pressure conditions . Additionally, its interaction with other molecules in the biological system could influence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the introduction of the chloro substituent. The azetidine ring is then constructed and linked to the benzoxazole, and finally, the pyrazole moiety is attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized benzoxazole compounds .

Scientific Research Applications

5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

The uniqueness of 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-4-12(16)2-3-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVWRPUESIVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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